1S/C13H14ClN3O4/c1-13 (8-3-5-9 (21-2)6-4-8)11 (19)17 (12 (20)15-13)16-10 (18)7-14/h3-6H,7H2,1-2H3, (H,15,20) (H,16,18)
. This indicates the presence of various elements including carbon, hydrogen, chlorine, nitrogen, and oxygen. The compound has a molecular weight of 311.72 .
2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is classified as a heterocyclic organic compound. Its structure includes a five-membered ring containing nitrogen atoms, characteristic of imidazolidinones, which are known for their diverse biological activities.
The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide typically involves multi-step chemical reactions. While specific synthetic pathways are not detailed in the available sources, compounds of this nature are generally synthesized through:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula of 2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is CHClN\O, indicating it contains ten carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. The structure features:
The molecular weight of this compound is approximately 229.66 g/mol. Its structural representation can be derived from its IUPAC name and can be visualized using chemical drawing software or databases.
2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide may participate in various chemical reactions typical for imidazolidinones:
These reactions can be influenced by factors such as solvent choice, temperature, and presence of catalysts. Reaction mechanisms typically involve transition states that can be analyzed using computational chemistry methods.
While specific data on the mechanism of action for 2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is limited, compounds within this class often exhibit biological activities through interactions with cellular targets such as enzymes or receptors.
Further studies are necessary to elucidate its precise mechanism of action and potential therapeutic applications.
The physical properties include:
Key chemical properties include:
Relevant data on these properties would typically be gathered through experimental characterization methods such as differential scanning calorimetry or thermogravimetric analysis.
2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide is primarily used in scientific research contexts:
The compound designated by the systematic IUPAC name 2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide (CAS Registry Number: 957011-64-2) represents a structurally intricate acetamide derivative within the imidazolidinone pharmacophore class [1] [2]. Its molecular formula, C₁₃H₁₄ClN₃O₄, corresponds to a precise molecular mass of 311.72 g/mol, as verified through analytical characterization [1] [2]. The SMILES notation (O=C(NN(C(NC1(C2=CC=C(OC)C=C2)C)=O)C1=O)CCl) fully encodes its atomic connectivity, featuring three distinct structural domains:
Taxonomically, this molecule belongs to the N-acylimidazolidinone family, classified under the broader category of heterocyclic acetamides. The MDL identifier MFCD08691100 provides cross-referencing across chemical databases [1]. Its structural taxonomy reveals critical relationships to bioactive analogues, as illustrated in the comparative substituent analysis below:
Table 1: Structural Taxonomy of Related Imidazolidinone Acetamides
Compound Substituent Position | R¹ (Imidazolidinone C4) | R² (Acetamide N-bound) | Molecular Formula | CAS Registry Number |
---|---|---|---|---|
Parent Compound | 4-(4-Methoxyphenyl)-4-methyl | 2-Chloroacetyl | C₁₃H₁₄ClN₃O₄ | 957011-64-2 |
Derivative A | 4-(4-Methoxyphenyl)-4-methyl | 2,5-Dimethylphenyl | C₂₁H₂₃N₃O₄ | 956945-36-1 |
Derivative B | 4-(4-Methoxyphenyl)-4-methyl | 3-Chloro-4-methylphenyl | C₂₀H₂₀ClN₃O₄ | 956408-06-3 |
Derivative C | 4-(4-Methoxyphenyl)-4-methyl | 2,4-Dimethylphenyl | C₂₁H₂₃N₃O₄ | 956617-62-2 |
The molecular architecture positions this compound as a versatile intermediate for further derivatization, particularly through nucleophilic substitution of the activated chlorine atom or functionalization of the imidazolidinone nitrogen atoms .
The historical trajectory of 2,5-dioxoimidazolidin-1-yl acetamides reflects strategic innovations in heterocyclic medicinal chemistry. Early investigations (pre-2000) primarily exploited the imidazolidinone ring as a conformationally restrained glycine surrogate in peptide mimetics, capitalizing on its planar amide bonds and chiral center potential . The paradigm shifted post-2000 with the recognition that 4,4-disubstituted derivatives—particularly those with arylalkyl C4 substituents—exhibited enhanced bioavailability and target affinity. This advancement catalyzed exploration of 4-aryl-4-methylimidazolidinones as privileged scaffolds in protease inhibitor design .
The specific integration of a 2-chloroacetamide moiety emerged circa 2005–2010 as a strategic response to limitations in zinc-binding groups for metalloproteinase inhibition. Researchers at pharmaceutical institutions systematically evaluated this compound’s progenitor role in generating covalent inhibitors, leveraging the chloroacetamide’s reactivity with catalytic cysteine residues . This approach culminated in the landmark patent US7662845B2, which documented the compound’s application as a precursor to potent matrix metalloproteinase 12 (MMP12) inhibitors for respiratory diseases .
Structural evolution focused on three key modifications:
Table 2: Developmental Milestones of Imidazolidinone Acetamide Therapeutics
Year Range | Developmental Phase | Key Structural Innovations | Therapeutic Target |
---|---|---|---|
1990–1999 | First-generation scaffolds | Unsubstituted imidazolidinones; Carboxylate zinc-binding groups | Peptidase inhibitors |
2000–2005 | Core structure optimization | 4,4-Disubstitution; Aromatic C4 groups | MMPs, aggrecanases |
2006–2010 | Covalent inhibitor development | Chloroacetamide warhead integration | MMP12, TACE, aggrecanase |
2011–Present | Clinical candidate derivatization | N-Arylacetamide variants (e.g., 2,4-dimethylphenyl) | COPD, arthritis, atherosclerosis |
The compound’s historical significance is further evidenced by its role in generating advanced clinical candidates such as N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide (EVT-3026038) and its analogues, which exhibited nanomolar potency against aggrecanase enzymes implicated in cartilage degradation . Contemporary research continues to exploit this scaffold in targeted covalent inhibition paradigms, solidifying its enduring relevance in rational drug design.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7